Suberyldicholine
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Overview
Description
Suberyldicholine is a synthetic compound known for its role as a nicotinic agonist. It is structurally related to acetylcholine and carbachol, and it has been studied for its ability to block ion channels at neuromuscular junctions . This compound is particularly potent in its action, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of suberyldicholine typically involves the reaction of suberic acid with choline derivatives. The process requires precise reaction conditions to ensure the correct formation of the dicholine ester. Industrial production methods may involve the use of advanced organic synthesis techniques to achieve high purity and yield .
Chemical Reactions Analysis
Suberyldicholine undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the ester bonds, leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Suberyldicholine has a wide range of applications in scientific research:
Chemistry: It is used to study the properties of ion channels and their blockers.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and synaptic function.
Industry: This compound can be used in the development of new pharmacological agents and in the study of drug-receptor interactions
Mechanism of Action
Suberyldicholine exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to the opening of ion channels, allowing the flow of ions and resulting in muscle contraction. The compound’s potency as a channel blocker is due to its high affinity for the open state of the channel, which it can block effectively .
Comparison with Similar Compounds
Suberyldicholine is often compared with other nicotinic agonists such as acetylcholine and carbachol. While all three compounds can block ion channels, this compound is the most potent blocker among them. Similar compounds include:
Acetylcholine: A natural neurotransmitter with lower blocking potency.
Carbachol: A synthetic compound with similar but less potent effects.
Succinylcholine: Another synthetic compound used as a muscle relaxant in medical settings .
This compound’s unique potency and specific action on ion channels make it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C18H38N2O4+2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium |
InChI |
InChI=1S/C18H38N2O4/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2 |
InChI Key |
FUORNAZLBFNKKX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C |
Synonyms |
is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |
Origin of Product |
United States |
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